tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
Description
Chemical Structure and Key Features tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by:
- A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
- An (S)-2-amino-N-ethylpropanamido methyl side chain at the 3-position of the piperidine ring. This side chain includes a secondary amide linkage, an ethyl group, and a primary amine, conferring both hydrogen-bonding capacity and lipophilicity.
Properties
Molecular Formula |
C16H31N3O3 |
|---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)10-13-8-7-9-19(11-13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3 |
InChI Key |
NBINUTNWAMSZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with a tert-butyl group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the amido and amino groups. The reaction conditions often include the use of organic solvents such as methylene chloride and reagents like sodium borohydride for reduction steps .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amide or piperidine ring.
Substitution: The tert-butyl group can be substituted under acidic conditions to reveal a carboxylic acid functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used to cleave the tert-butyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for drug discovery and development .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperidine ring .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous Piperidine Derivatives
Key Observations :
Ring Size and Rigidity : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the 4-membered azetidine in CAS 1236861-59-8 or the 5-membered pyrrolidine in CAS 1401667-02-4 .
Substituent Diversity: The ethyl group on the amide nitrogen distinguishes the target compound from CAS 1354023-58-7, which lacks this alkylation . This modification enhances lipophilicity and may influence metabolic stability.
Biological Relevance : The Niraparib intermediate (CAS 331759-58-1) demonstrates the pharmacological importance of piperidine derivatives in oncology, though the target compound’s specific applications remain unelucidated .
Key Observations :
- Micellar catalysis (e.g., TPGS-750-M in ) highlights advancements in green chemistry for piperidine derivatives, though scalability for the target compound is unclear.
Functional and Pharmacological Differences
- Hydrogen-Bonding Capacity: The target compound’s primary amine and amide groups (2 H-bond donors, 4 acceptors) contrast with CAS 1354023-58-7 (2 donors, 4 acceptors) and the sulfonamido derivative CAS 1349699-68-8 (2 donors, 5 acceptors) . These differences impact solubility and target binding.
- Therapeutic Potential: The Niraparib intermediate (CAS 331759-58-1) is critical for PARP inhibition . Pyrimidine-containing analogs (e.g., CAS 1353973-26-8) may target nucleotide-binding enzymes , whereas the target compound’s ethyl-substituted amide could favor protease interactions.
Biological Activity
Tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate (CAS No. 1354028-59-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 299.41 g/mol
- Structure : The compound features a piperidine ring, an amino acid derivative, and a tert-butyl group which may influence its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes, potentially altering metabolic pathways relevant to disease states.
Biological Activity Overview
The compound has shown promise in various biological assays:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibited selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. |
| Neuroprotective Effects | Demonstrated protective effects in neuronal cell cultures, suggesting applications in neurodegenerative diseases. |
| Antimicrobial Properties | Preliminary studies indicate activity against certain bacterial strains, warranting further investigation. |
Case Study 1: Antitumor Activity
In a study examining the efficacy of various piperidine derivatives, this compound was found to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. The IC50 value was determined to be approximately 15 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotective Effects
Research conducted on neuroblastoma cells treated with the compound showed a significant reduction in oxidative stress markers. The compound's ability to upregulate antioxidant enzymes contributed to its neuroprotective effects. This suggests potential therapeutic applications in conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Case Study 3: Antimicrobial Activity
In vitro tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. Further studies are needed to elucidate the precise mechanisms behind this antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
